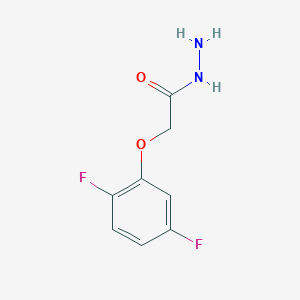

2-(2,5-Difluorophenoxy)acetohydrazide

Description

2-(2,5-Difluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8F2N2O2.

Properties

IUPAC Name |

2-(2,5-difluorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHQYMPFZZCWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)acetohydrazide typically involves the reaction of 2,5-difluorophenol with chloroacetic acid to form 2-(2,5-difluorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The phenoxy group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of difluorophenoxyacetic acid derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Overview

2-(2,5-Difluorophenoxy)acetohydrazide is a chemical compound with significant potential in various scientific research fields. With the molecular formula C8H8F2N2O2, it is primarily utilized in medicinal chemistry, organic synthesis, and material science. This article explores its applications in detail, supported by case studies and data tables.

Medicinal Chemistry

Therapeutic Agent Development

this compound has been investigated for its role as a precursor in the synthesis of novel therapeutic agents. Research indicates that compounds containing hydrazide functionalities exhibit promising biological activities, including antibacterial and anticancer properties. For instance, derivatives of hydrazides have been shown to possess significant efficacy against various cancer cell lines and bacterial strains .

Case Study: Anticancer Activity

A study demonstrated that metal complexes formed with this compound exhibited anticancer activity comparable to established chemotherapeutic agents like doxorubicin. The mechanism involved the interaction with cellular targets leading to apoptosis in cancer cells .

Organic Synthesis

Intermediate in Synthesis

In organic synthesis, this compound serves as a versatile intermediate for developing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for synthesizing derivatives with enhanced properties .

Data Table: Reaction Types and Products

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Difluorophenoxyacetic acid derivatives |

| Reduction | Sodium borohydride, LiAlH₄ | Hydrazine derivatives |

| Substitution | Amines, thiols | Substituted phenoxyacetic acid derivatives |

Material Science

Development of Novel Materials

Research into the material science applications of this compound focuses on its potential to create new materials with unique properties. The compound's structural features allow it to be incorporated into polymers and composites, potentially enhancing their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Difluorophenoxy)acetohydrazide

- 2-(3,5-Difluorophenoxy)acetohydrazide

- 2-(2,6-Difluorophenoxy)acetohydrazide

Uniqueness

2-(2,5-Difluorophenoxy)acetohydrazide is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and physical properties compared to its isomers .

Biological Activity

2-(2,5-Difluorophenoxy)acetohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula: CHFNO

- CAS Number: 1408748-02-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 10.25 ± 2.5 | Induction of apoptosis |

| A549 (lung cancer) | 12.4 ± 1.0 | Cell cycle arrest at G2/M phase |

| HepG2 (liver cancer) | 3.84 ± 0.54 | Inhibition of HDAC |

The compound's ability to downregulate metalloproteinases (MMP-2 and MMP-9) further impairs metastatic potential in cancer cells, indicating its role in preventing tumor invasion and migration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against both bacterial and fungal strains. The compound disrupts microbial cell wall synthesis and membrane integrity, contributing to its efficacy as an antimicrobial agent .

Case Studies

- Study on Cancer Cell Lines: A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed via flow cytometry analysis.

- Antimicrobial Efficacy: Another investigation assessed the antimicrobial activity against common pathogens. The compound exhibited potent inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2,5-difluorophenoxy)acetohydrazide and its derivatives?

The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 2-(substituted phenoxy)acetate derivatives react with excess hydrazine hydrate in ethanol under reflux to yield acetohydrazides. This method ensures high purity and scalability . Characterization involves IR spectroscopy (N–H stretching at ~3200–3300 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 9–10 ppm), and elemental analysis .

Q. How are acetohydrazide derivatives characterized to confirm structural integrity?

Key techniques include:

- FTIR : Identification of N–H (hydrazide), C=O (amide), and aromatic C–F stretches.

- NMR : Integration of aromatic protons (2,5-difluoro substitution pattern) and hydrazide NH signals.

- Elemental analysis : Validation of C, H, N, and F content within ±0.4% of theoretical values .

- Mass spectrometry : Exact mass determination (e.g., [M+H]+ ion at m/z 234.00205 for some derivatives) .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

Common assays include:

- MTT assay : Cytotoxicity screening against cancer cell lines (e.g., C6 glioma, MCF-7 breast cancer) and healthy cells (e.g., NIH3T3 fibroblasts) to assess selectivity .

- DNA synthesis inhibition : Radiolabeled thymidine incorporation assays to measure antiproliferative effects .

- Flow cytometry : Apoptosis/necrosis analysis via Annexin V/PI staining .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., –Cl, –F) enhance anticancer activity by improving cellular uptake and target binding. For example, 2,6-difluoro derivatives show higher cytotoxicity (IC₅₀ = 8.5–10.7 µg/mL) against hepatitis A virus (HAV) compared to non-halogenated analogues .

- Substituent position matters: 2,5-difluoro substitution optimizes steric compatibility with enzyme active sites (e.g., monoamine oxidase inhibition) .

Q. What computational methods are employed to predict the reactivity or binding affinity of these compounds?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electron donor/acceptor behavior. For example, coumarin-acetohydrazide hybrids with low ELUMO (−1.8 eV) exhibit strong corrosion inhibition by adsorbing onto metal surfaces .

- Molecular docking : Simulates interactions with targets like MAO-B or viral proteases, guiding rational design .

Q. How can conflicting data on reaction yields or biological efficacy across studies be resolved?

- Reaction optimization : Vary solvents (DMF vs. ethanol), catalysts (K₂CO₃ vs. Na₂CO₃), or stoichiometry. Evidence shows ethanol reflux improves hydrazide yields (69–94%) compared to room-temperature reactions .

- Biological replicates : Repeat assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .

Q. What strategies are used to enhance compound stability during storage or in biological systems?

- Lyophilization : Stabilizes hydrazides by removing water, preventing hydrolysis.

- Derivatization : Converting hydrazides to Schiff bases (via aldehyde condensation) improves shelf-life and bioavailability .

Q. How do researchers validate target engagement in cellular models?

- Enzyme inhibition assays : Direct measurement of MAO or viral protease activity post-treatment using fluorometric kits .

- Western blotting : Detection of apoptosis markers (e.g., caspase-3 cleavage) in compound-treated cells .

Methodological Considerations

Q. What experimental designs are critical for comparative studies across cell lines?

Q. How are adsorption properties (e.g., Langmuir isotherm) evaluated for corrosion inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.